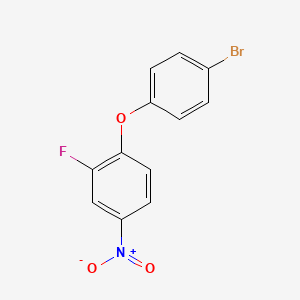

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene

Vue d'ensemble

Description

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C12H7BrFNO3 and its molecular weight is 312.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its bromine, fluorine, and nitro substituents on a phenoxy-benzene core. These substituents can significantly influence its biological activity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. A study highlighted the synthesis of derivatives that showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3m | 4 | M. tuberculosis (rifampicin-resistant) |

| 3e | 64 | M. tuberculosis |

| 3d | 16 | M. tuberculosis |

Anticancer Activity

The anticancer potential of related compounds has also been explored. In vitro assays have shown that certain derivatives can inhibit tumor cell growth without significant cytotoxicity to normal cells. For instance, a derivative demonstrated no inhibitory effects against six different tumor cell lines while maintaining a good safety profile in Vero cell lines . This suggests a selective mechanism that could be leveraged for therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Signal Pathway Modulation : It might modulate signaling pathways involved in cell growth, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as bromine and fluorine plays a crucial role in enhancing the biological activity of phenoxy compounds. Studies indicate that these substitutions can improve lipophilicity and bioavailability, which are essential for effective interaction with biological targets .

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antimicrobial potency |

| Fluorine | Enhances lipophilicity |

| Nitro group | Potentially cytotoxic |

Case Studies

Several case studies have focused on the synthesis and evaluation of compounds related to this compound:

- Antibacterial Screening : A series of derivatives were synthesized, demonstrating varying degrees of activity against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold .

- Antitumor Evaluation : Compounds were tested against various cancer cell lines, revealing selective toxicity profiles that could be beneficial for targeted cancer therapies .

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene typically involves several methods, including nucleophilic substitution reactions and microwave-assisted synthesis. A notable method is the use of continuous flow techniques that enhance reaction efficiency and yield. For instance, the nucleophilic substitution reaction can be conducted under flow conditions to produce derivatives with high purity and yield .

Biological Activities

This compound has been evaluated for its biological activities, particularly in the context of antitubercular properties. Research has shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis. A study synthesized a series of derivatives based on the 2-(3-fluoro-4-nitrophenoxy) structure, assessing their in vitro antitubercular activities. The most potent compound demonstrated promising results against resistant strains of M. tuberculosis .

Case Study: Antitubercular Activity

- Compound : 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide

- Activity : In vitro testing showed effective inhibition against M. tuberculosis.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to identify the effectiveness of the compounds against bacterial growth.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an important intermediate in the synthesis of agrochemicals and other industrial compounds. It is particularly noted for its role in producing herbicides and pesticides due to its efficacy and low toxicity profile.

Table: Industrial Applications of this compound

| Application Type | Specific Use | Example Compounds |

|---|---|---|

| Agrochemicals | Herbicides | Fluthiacetmethyl |

| Pharmaceuticals | Antimicrobial agents | Various derivatives for tuberculosis treatment |

| Material Science | Polymer additives | Enhancers in polymer formulations |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at the para position strongly activates the benzene ring for nucleophilic substitution by stabilizing the Meisenheimer intermediate through resonance. Key reactions include:

a. Ether Bond Cleavage

The bromophenoxy group undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with sodium ethoxide (NaOEt) replaces the -O-(4-bromophenyl) group with ethoxy (-OEt) via SₙAr .

Mechanism :

-

Deprotonation of the ether oxygen generates a phenoxide intermediate.

-

Attack by ethoxide at the activated aromatic carbon.

-

Elimination of 4-bromophenoxide yields 2-fluoro-4-nitroanisole.

Experimental Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| NaOEt, DMF, 80°C | 2-Fluoro-4-nitroanisole | 78% |

Electrophilic Substitution

The nitro group deactivates the ring, but limited electrophilic substitution occurs at meta positions relative to electron-withdrawing groups:

a. Bromination

Controlled bromination with FeBr₃ or AlBr₃ targets the meta position to the nitro group :

Product : 1-(4-Bromophenoxy)-2-fluoro-3,5-dibromo-4-nitrobenzene

Key Factor : Steric hindrance from the bulky bromophenoxy group directs substitution to less hindered positions.

Coupling Reactions

The bromine atom participates in cross-coupling reactions for biaryl synthesis:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts forms biphenyl derivatives :

textReaction: 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene + Ar-B(OH)₂ → 1-(4-Biphenyloxy)-2-fluoro-4-nitrobenzene

Conditions :

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation:

a. Catalytic Hydrogenation

Using H₂/Pd-C in ethanol:

Side Reaction : Competitive dehalogenation of the bromine may occur at high pressures.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition pathways:

Propriétés

IUPAC Name |

1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDCKRHQJJDMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.